molecular formula C10H11NO3 B2437895 3-Hydroxy-5-methoxy-7-methyl-1,3-dihydroindol-2-one CAS No. 1341596-53-9

3-Hydroxy-5-methoxy-7-methyl-1,3-dihydroindol-2-one

Cat. No. B2437895
CAS RN: 1341596-53-9
M. Wt: 193.202
InChI Key: BFQCCPKBGZAGQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, such as 3-Hydroxy-5-methoxy-7-methyl-1,3-dihydroindol-2-one, is a significant area of research . Indoles are important types of molecules and natural products and play a main role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Scientific Research Applications

Chemical Properties and Synthesis

3-Hydroxy-5-methoxy-7-methyl-1,3-dihydroindol-2-one is a compound with weak OH acid properties, and its derivatives can be synthesized through various chemical processes. For instance, the study by Lalaev et al. (2006) discusses the potentiometric properties of similar compounds, providing insights into their acidity and potential for methylation to create derivatives (Lalaev et al., 2006). Additionally, the work by Epsztajn et al. (2000) describes synthetic strategies for related compounds, highlighting the versatility of these molecules in chemical synthesis (Epsztajn et al., 2000).

Anticholinesterase Activity

Compounds related to this compound have been studied for their potential in inhibiting cholinesterase, an enzyme important in nerve function. Luo et al. (2005) investigated derivatives of this compound for their anticholinesterase action, finding them to be potent inhibitors, which may have implications in treating neurological conditions (Luo et al., 2005).

Antitumor Activity

Another significant application of this compound is in the field of oncology. Andreani et al. (2006) reported on the antitumor activity of substituted derivatives, suggesting potential in cancer therapy (Andreani et al., 2006).

Antimicrobial Properties

Additionally, derivatives of this compound have been explored for their antimicrobial properties. For example, da Silva et al. (2019) isolated compounds from marine sediments that showed activity against certain bacterial strains, indicating potential use in treating infections (da Silva et al., 2019).

Biochemical Analysis

Biochemical Properties

The role of 3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one in biochemical reactions is significant. It interacts with multiple receptors, making it useful in developing new derivatives

Cellular Effects

3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one has been found to have various effects on cells. It has been used as a biologically active compound for the treatment of cancer cells, microbes, and different types of disorders in the human body

Molecular Mechanism

The molecular mechanism of action of 3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one is complex and multifaceted. It binds with high affinity to multiple receptors , potentially leading to changes in gene expression

Metabolic Pathways

The metabolic pathways that 3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one is involved in are not well-defined. It is known to interact with multiple receptors , which could potentially affect metabolic flux or metabolite levels. The specific enzymes or cofactors it interacts with are not yet identified.

properties

IUPAC Name

3-hydroxy-5-methoxy-7-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-5-3-6(14-2)4-7-8(5)11-10(13)9(7)12/h3-4,9,12H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQCCPKBGZAGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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